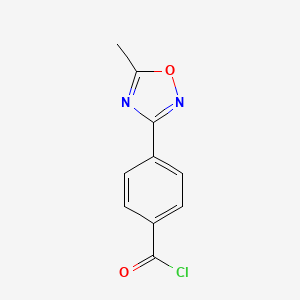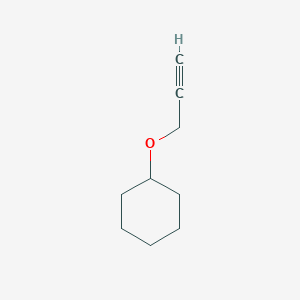
Cyclohexane, (2-propynyloxy)-
概要
説明
Cyclohexane, (2-propynyloxy)- is an organic compound with the molecular formula C9H14O It is characterized by a cyclohexane ring bonded to a propynyloxy group
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexane, (2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of cyclohexane, (2-propynyloxy)-.
Industrial Production Methods
Industrial production of cyclohexane, (2-propynyloxy)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions
Cyclohexane, (2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the propynyloxy group to a propenyloxy group.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane, (2-propenyloxy)-.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Cyclohexane, (2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a building block for bioactive compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclohexane, (2-propynyloxy)- involves its interaction with various molecular targets. The propynyloxy group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexane ring provides structural stability and can affect the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
Cyclohexane, (2-propenyloxy)-: Similar structure but with a propenyloxy group instead of a propynyloxy group.
Cyclohexane, (2-butynyloxy)-: Contains a butynyloxy group, offering different reactivity and properties.
Cyclohexane, (2-ethynyloxy)-: Features an ethynyloxy group, which can influence its chemical behavior.
Uniqueness
Cyclohexane, (2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclohexane ring and the propynyloxy group makes it a versatile compound in synthetic chemistry and industrial applications.
特性
IUPAC Name |
prop-2-ynoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJRVNWTWHVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454899 | |
| Record name | Cyclohexane, (2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-07-1 | |
| Record name | Cyclohexane, (2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


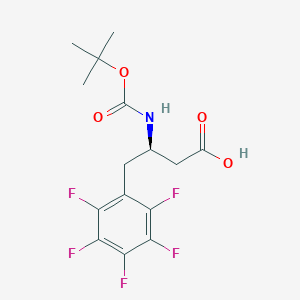
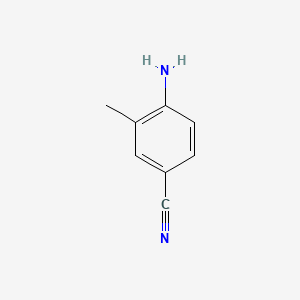

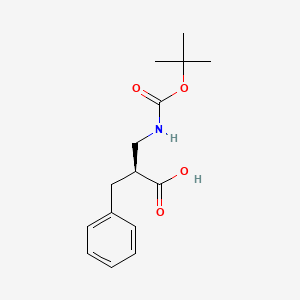
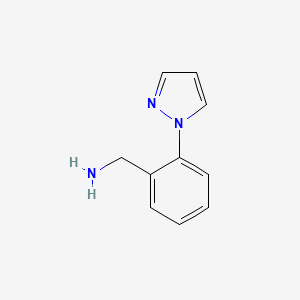
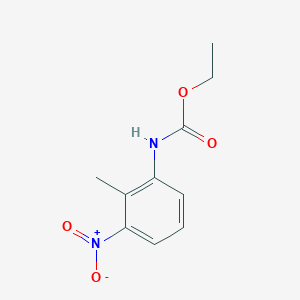
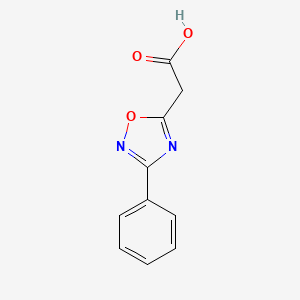
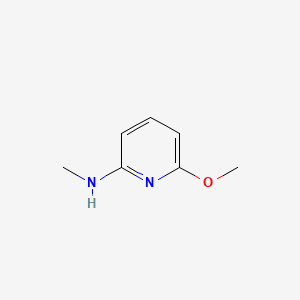
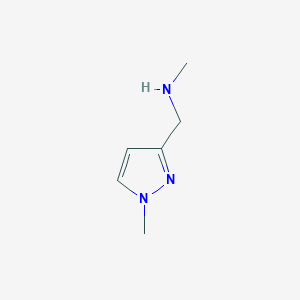
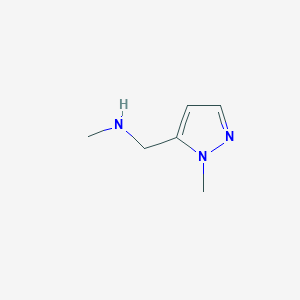
![(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide](/img/structure/B1365523.png)
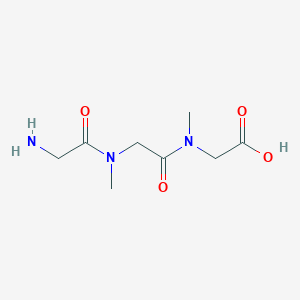
![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)
